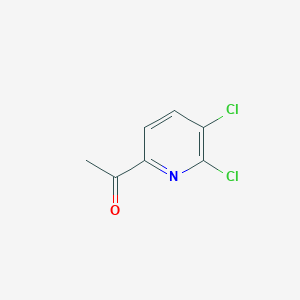

1-(5,6-Dichloropyridin-2-yl)ethanone

Description

BenchChem offers high-quality 1-(5,6-Dichloropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6-Dichloropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

1-(5,6-dichloropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3 |

InChI Key |

BSXOZJNMAHFVTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Synthetic Paradigms of 1-(5,6-Dichloropyridin-2-yl)ethanone in Medicinal Chemistry

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone (also referred to as 5,6-dichloro-2-acetylpyridine) represents a highly privileged N-heterocyclic scaffold. Characterized by an electron-deficient di-halogenated pyridine core coupled with a reactive acetyl moiety, this compound serves as a critical linchpin in the development of advanced agrochemicals and transition-metal chelating therapeutics. This technical whitepaper dissects the physicochemical properties, structural dynamics, and self-validating synthetic workflows associated with this vital intermediate.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 1-(5,6-Dichloropyridin-2-yl)ethanone (

Table 1: Computed Physicochemical Properties & Causality

| Property | Value | Causality / Implication |

| Molecular Formula | Baseline stoichiometry for mass balance calculations. | |

| Molecular Weight | 190.03 g/mol | Highly ligand-efficient, low-MW scaffold ideal for fragment-based drug design. |

| LogP (Predicted) | ~2.6 | Optimal lipophilicity for passive lipid bilayer membrane permeability. |

| H-Bond Donors | 0 | Prevents non-specific aqueous solvation and off-target hydrogen bonding. |

| H-Bond Acceptors | 2 (N, O) | Enables bidentate metal chelation (e.g., |

| Topological Polar Surface Area | 29.96 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

Reactivity Mapping & Mechanistic Pathways

The synthetic utility of 1-(5,6-Dichloropyridin-2-yl)ethanone is bifurcated into two primary domains:

-

Carbonyl Condensation : The C2-acetyl group readily undergoes condensation with hydrazines and thiosemicarbazides. The resulting Schiff bases are potent tridentate (N,N,S or N,N,O) ligands for copper(II) and iron(III), which generate reactive oxygen species (ROS) in cancer cells[2].

-

Cross-Coupling & SNAr : The C6-chlorine is highly activated by the adjacent nitrogen. It can undergo Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to yield highly functionalized biaryl or amino-pyridine systems[3].

Caption: Divergent synthetic pathways of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis and derivatization, the following protocols incorporate self-validating checkpoints (TLC, NMR, colorimetric shifts) to guarantee experimental trustworthiness.

Protocol 1: Synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone via Stille Coupling

Causality: Direct acetylation of electron-deficient dichloropyridines via Friedel-Crafts is impossible due to ring deactivation. Instead, palladium-catalyzed Stille coupling of 2-bromo-5,6-dichloropyridine with tributyl(1-ethoxyvinyl)tin provides regioselective C2-acetylation[4].

Step-by-Step Methodology :

-

Inert Setup : Flame-dry a Schlenk flask. Add 2-bromo-5,6-dichloropyridine (1.0 equiv) and

(0.05 equiv). Self-Validation: The catalyst must be bright yellow; if brown/black, Pd(0) has oxidized, and the reaction will fail. -

Reagent Addition : Purge with Argon. Add anhydrous toluene, followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv).

-

Coupling : Heat to 100°C for 12 hours. Self-Validation: Reaction progress is monitored by TLC (Hexane/EtOAc 8:2). The starting material spot (UV active) should disappear, replaced by a more polar intermediate.

-

Hydrolysis : Cool to room temperature. Add 2M HCl (aq) and stir for 2 hours to hydrolyze the vinyl ether intermediate into the target ketone.

-

Isolation : Neutralize with saturated

. Extract with ethyl acetate (3x). Wash the organic layer with 10% aqueous KF (to precipitate insoluble polymeric tin fluorides). -

Purification : Concentrate and purify via silica gel chromatography to yield the pure ketone.

Protocol 2: Synthesis of Cu(II) Thiosemicarbazone Complexes (Antimicrobial Agents)

Causality: Hydrazone derivatives of 2-acetylpyridines exhibit profound antimicrobial and anticancer activity when complexed with transition metals, acting via proton-coupled electron transfer (PCET) mechanisms[2].

Step-by-Step Methodology :

-

Schiff Base Formation : Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 equiv) and N-substituted thiosemicarbazide (1.0 equiv) in absolute ethanol. Add 2 drops of glacial acetic acid. Reflux for 4 hours.

-

Ligand Isolation : Cool to 0°C. Filter the precipitated thiosemicarbazone ligand. Self-Validation: The IR spectrum must show the disappearance of the C=O stretch (~1690 cm⁻¹) and the appearance of a C=N stretch (~1590 cm⁻¹).

-

Metal Complexation : Dissolve the ligand in methanol. Add an equimolar amount of

dissolved in methanol dropwise. -

Crystallization : Stir at room temperature for 2 hours. A dark green/brown precipitate will form. Filter and wash with cold methanol. Self-Validation: The shift from a colorless/yellow ligand solution to a dark green/brown solid confirms Cu(II) coordination.

Caption: Step-by-step self-validating workflow for Cu(II) complex synthesis.

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized 1-(5,6-Dichloropyridin-2-yl)ethanone, researchers must cross-reference analytical data against the following expected signatures:

-

1H NMR (

, 400 MHz) :- 2.75 (s, 3H) - Acetyl methyl protons. Highly deshielded due to the adjacent carbonyl.

- 7.85 (d, J = 8.0 Hz, 1H) - Pyridine C4 proton.

- 8.05 (d, J = 8.0 Hz, 1H) - Pyridine C3 proton.

-

13C NMR :

-

199.5 (C=O), 152.1 (C2), 148.5 (C6-Cl), 138.2 (C5-Cl), 139.0 (C4), 122.5 (C3), 25.8 (

-

199.5 (C=O), 152.1 (C2), 148.5 (C6-Cl), 138.2 (C5-Cl), 139.0 (C4), 122.5 (C3), 25.8 (

-

Mass Spectrometry (ESI-MS) :

-

Expected isotopic pattern for two chlorines:

(189),

-

Conclusion

The strategic placement of chlorine atoms on the 2-acetylpyridine core fundamentally alters its electronic landscape. While the acetyl group provides a reliable anchor for synthesizing bioactive hydrazones[4], the 5,6-dichloro substitution pattern enhances lipophilicity and provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling[3]. This dual-reactivity profile makes 1-(5,6-Dichloropyridin-2-yl)ethanone an indispensable building block in the modern medicinal chemist's arsenal.

References

-

Title : Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans Source : RSC Publishing URL :[Link]

-

Title : The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties Source : NINGBO INNO PHARMCHEM CO.,LTD. URL :[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

Technical Characterization: 1-(5,6-Dichloropyridin-2-yl)ethanone

[1]

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1211541-18-2) is a functionalized pyridine scaffold utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and fungicides.[1] This guide provides a definitive technical breakdown of its molecular weight parameters, isotopic distribution, and synthetic stoichiometry, designed to support high-precision quantitative analysis and reaction planning.[1]

Core Metrics

| Property | Value |

| Chemical Formula | C₇H₅Cl₂NO |

| Average Molecular Weight | 190.03 g/mol |

| Monoisotopic Mass | 188.975 g/mol |

| CAS Registry Number | 1211541-18-2 |

| Appearance | Off-white to pale yellow solid |

Molecular Weight & Isotopic Analysis

In high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or pharmacokinetic quantitation, relying solely on "Average Molecular Weight" can lead to identification errors.[1] The presence of two chlorine atoms introduces a distinct isotopic signature that serves as a primary validation tool.

The "Double Chlorine" Signature

Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A molecule with two chlorine atoms exhibits a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

-

M (188.97): Contains two ³⁵Cl atoms.

-

M+2 (190.97): Contains one ³⁵Cl and one ³⁷Cl.

-

M+4 (192.97): Contains two ³⁷Cl atoms.

Visualization: Mass Spectrometry Logic

The following diagram illustrates the origin of the isotopic envelope for this specific molecule.

Figure 1: Isotopic distribution logic for a dichloro-substituted pyridine. The 9:6:1 ratio is a mandatory checkpoint for confirming structural integrity in MS analysis.

Synthetic Utility & Stoichiometry

When utilizing 1-(5,6-Dichloropyridin-2-yl)ethanone as a building block, precise stoichiometry is required to prevent over-alkylation or polymerization.[1] The molecular weight of 190.03 g/mol is used for all molarity calculations in bench chemistry.

Synthesis Protocol (Grignard Addition)

The most robust route to this ketone is the addition of methylmagnesium bromide (MeMgBr) to 5,6-dichloropicolinonitrile . This method avoids the over-addition often seen with acid chlorides.

Workflow Diagram

Figure 2: Synthetic pathway via Grignard addition to nitrile.[1] The imine intermediate prevents double addition, ensuring high selectivity for the ketone.

Stoichiometry Table

Use this table to scale reactions from milligram to gram scale.

| Component | Role | Eq. | MW ( g/mol ) | Mass (10 mmol Scale) |

| 5,6-Dichloropicolinonitrile | Limiting Reagent | 1.0 | 173.00 | 1.73 g |

| MeMgBr (3M in Et₂O) | Nucleophile | 1.2 | N/A | 4.0 mL |

| THF (Anhydrous) | Solvent | N/A | N/A | 20-30 mL |

| 1M HCl | Hydrolysis Agent | Excess | 36.46 | ~50 mL |

| Target Product | Analyte | 1.0 | 190.03 | 1.90 g (Theoretical) |

Analytical Validation Standards

To certify the identity of the synthesized or purchased material, the following spectroscopic data must be met.

Proton NMR (¹H NMR)

-

Solvent: CDCl₃

-

Acetyl Group: A sharp singlet (3H) at δ 2.6–2.7 ppm .

-

Aromatic Region: Two distinct doublets (or a singlet if resolution is low) in the range of δ 7.8–8.0 ppm (H3 and H4 protons). The 5,6-dichloro substitution pattern leaves only protons at positions 3 and 4.[1]

Quality Control Checkpoint

-

Purity Threshold: >97% by HPLC (254 nm).

-

Impurity Alert: Watch for the tertiary alcohol (M+16 mass shift) formed if the Grignard reagent adds twice. This is avoided by keeping the reaction temperature low (0°C) and using the nitrile precursor rather than the ester or acid chloride.

References

-

Organic Syntheses. (2005). General Procedure for Conversion of Nitriles to Ketones. Retrieved from [Link]

Solubility Profile of 1-(5,6-Dichloropyridin-2-yl)ethanone: A Technical Guide for Solvent Selection and Assay Methodologies

Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Focus: Solvation mechanics, solvent selection, and high-throughput analytical protocols

Executive Summary

In early-stage drug discovery and complex chemical synthesis, the physicochemical properties of building blocks dictate the success of downstream biological and chemical assays. 1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1211541-18-2) is a highly functionalized halogenated pyridine derivative[1]. While its structural topology makes it an excellent electrophilic scaffold for cross-coupling reactions, its solubility profile presents distinct challenges.

As an application scientist, I frequently observe that poor solvent selection for halogenated pyridines leads to false negatives in biological screening (due to compound precipitation) or low yields in synthesis. This whitepaper synthesizes the solvation mechanics of 1-(5,6-Dichloropyridin-2-yl)ethanone, provides predictive solubility data across organic solvents, and establishes field-proven, self-validating protocols for both kinetic and thermodynamic solubility determination.

Structural Analysis & Solvation Mechanics

The solubility of 1-(5,6-Dichloropyridin-2-yl)ethanone is governed by the interplay of its functional groups and the solvent's 2[2].

-

Halogen-Induced Basicity Reduction: Standard pyridine derivatives often exhibit pH-dependent aqueous solubility because the nitrogen atom can be protonated in mildly acidic environments. However, the two chlorine atoms at the 5- and 6-positions exert a profound electron-withdrawing inductive effect. This severely dampens the

of the pyridine nitrogen, rendering it largely neutral at physiological pH and highly lipophilic. -

Hydrogen-Bonding Dynamics: The acetyl group at the 2-position acts as a primary hydrogen-bond acceptor (

). This structural feature is the key to unlocking its solubility in polar protic and aprotic solvents. -

HSP Cohesion Energy: Solvation occurs when the energy difference between the solvent and the solute is minimized. Solvents with high dispersive (

) and polar (

Predictive Solubility Data in Organic Solvents

Based on the structural mechanics outlined above, quantitative solubility can be estimated. The table below summarizes the expected solubility of 1-(5,6-Dichloropyridin-2-yl)ethanone across various solvent classes to guide your initial solvent selection.

Table 1: Estimated Solubility Profile of 1-(5,6-Dichloropyridin-2-yl)ethanone

| Solvent Class | Solvent | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Optimal HSP match; strong dipole-dipole interactions with the acetyl group without requiring proton donation. |

| Polar Aprotic | DMF | High (>50 mg/mL) | Excellent solvation of the halogenated aromatic ring via dispersive forces. |

| Polar Protic | Methanol | Moderate (10-20 mg/mL) | Favorable hydrogen bonding between the solvent's hydroxyl group and the solute's acetyl carbonyl oxygen. |

| Non-Polar | Hexane | Low (<1 mg/mL) | High thermodynamic energy penalty for disrupting solvent-solvent dispersion forces without polar compensation. |

| Aqueous | PBS (pH 7.4) | Very Low (<0.1 mg/mL) | High lipophilicity and lack of ionizable groups at physiological pH prevent hydration shell formation. |

Workflow: Selecting the Right Solubility Assay

A common critical error in drug development is conflating kinetic and thermodynamic solubility[3]. Kinetic solubility measures the precipitation point of a pre-dissolved compound (mimicking an in vitro bioassay spike-in), whereas thermodynamic solubility measures the absolute equilibrium of the crystalline solid in a solvent[4].

Decision tree for selecting kinetic vs. thermodynamic solubility assays in drug development.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control checks to prevent false data caused by supersaturation or polymorphic transformations.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Use Case: Preparing the compound for high-throughput biological screening.

Causality Note: We use 5 because it detects the Tyndall effect (light scattering) caused by insoluble particulates long before they are visible to the naked eye[5]. This ensures you do not dose biological assays with micro-precipitates.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone in 100% LC-MS grade DMSO to create a 10 mM stock solution[4].

-

Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the DMSO stock across 12 wells.

-

Aqueous Spike-In: Transfer 5 µL of each DMSO dilution into a new 96-well reading plate. Rapidly add 195 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2.5%[5].

-

Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm)[5].

-

Nephelometric Readout: Scan the plate using a Nephelometer (e.g., NEPHELOstar Plus).

-

Self-Validation (QC): Include a DMSO-only blank (0% compound) to establish baseline Nephelometric Turbidity Units (NTU). Plot NTU vs. Concentration. The kinetic solubility limit is strictly defined as the concentration at which the NTU signal deviates >3 standard deviations from the blank baseline[4].

Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Use Case: Formulation development and late-stage lead optimization.

Causality Note: We use the 6 because it bypasses the artificial solubility inflation caused by DMSO[6]. It measures the true equilibrium between the crystalline lattice energy of the solid and the solvation energy of the liquid.

Step-by-Step Methodology:

-

Solid Addition: Add an excess amount of solid crystalline 1-(5,6-Dichloropyridin-2-yl)ethanone (approx. 2-5 mg) into a sealed glass vial[6].

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, or PBS pH 7.4).

-

Equilibration: Place the vial in a thermostatic shaker at 25°C and 400 rpm.

-

Self-Validation (Time-Course Sampling): To prove true thermodynamic equilibrium has been reached, do not rely on a single time point. Extract 100 µL aliquots at 24, 48, and 72 hours [6].

-

Phase Separation: Centrifuge the extracted aliquots at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove sub-visible particulates[6].

-

Quantification: Inject the filtrate into an HPLC-UV system (Isocratic elution, C18 column). Calculate the concentration against a pre-established external calibration curve.

-

Equilibrium Confirmation: If the calculated concentration at 72 hours is within

of the 48-hour concentration, thermodynamic equilibrium is validated[6].

References

- BLD Pharm.Product Name : 1-(5,6-Dichloropyridin-2-yl)ethanone.

- AxisPharm.Kinetic Solubility Assays Protocol.

- Bio-protocol.Determination of Thermodynamic Solubility.

- JRC Publications Repository (Europa).Solubility Determination of Chemicals by Nephelometry.

- Inventiva Pharma.Solubility Toolbox for Successful Design of Drug Candidates.

- ResearchGate.Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

Sources

- 1. 1211541-18-2|1-(5,6-Dichloropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. inventivapharma.com [inventivapharma.com]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. bio-protocol.org [bio-protocol.org]

1-(5,6-Dichloropyridin-2-yl)ethanone: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary

As a Senior Application Scientist in drug discovery, I approach the handling of halogenated heteroaromatics not merely as a compliance exercise, but as an applied study in molecular reactivity. 1-(5,6-Dichloropyridin-2-yl)ethanone is a highly specialized, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.

Translating its Safety Data Sheet (SDS) into a practical laboratory guide requires understanding why it is hazardous. The molecule's toxicity and synthetic utility both stem from the same structural features: an enolizable acetyl group and a highly electrophilic dichloropyridine core. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental protocols to ensure both operational safety and synthetic success.

Physicochemical Profiling & Structural Reactivity

To safely handle and effectively react 1-(5,6-Dichloropyridin-2-yl)ethanone, one must first understand its baseline properties and electronic distribution. The presence of two chlorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it highly susceptible to nucleophilic attack [2].

Quantitative Data Summary

| Property | Value | Mechanistic Implication for Handling & Synthesis |

| Molecular Formula | C₇H₅Cl₂NO | High halogen content increases lipophilicity and environmental persistence. |

| Molecular Weight | 190.03 g/mol | Small molecule building block; highly skin-permeable. |

| Appearance | Off-white to yellow solid | Color darkening indicates thermal degradation or acetyl polymerization. |

| Boiling Point | ~286 °C (Predicted) | Low volatility at room temperature reduces inhalation risk of vapors, but aerosols remain dangerous. |

| Solubility | Soluble in THF, DCM, DMSO | Requires polar aprotic or chlorinated solvents for reactions; water-insoluble, complicating aqueous spill cleanup. |

Orthogonal Reactivity Profile

The molecule possesses three distinct reactive sites, which dictate both its synthetic applications and its hazard profile:

-

C6-Chlorine (ortho to Nitrogen): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). The nitrogen atom stabilizes the Meisenheimer intermediate via inductive and resonance effects[3].

-

C5-Chlorine (meta to Nitrogen): Less electrophilic. Typically requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for functionalization.

-

C2-Acetyl Group: Enolizable and highly reactive toward aldol condensations or Schiff base formation.

Fig 1. Mechanistic pathways of 1-(5,6-Dichloropyridin-2-yl)ethanone reactivity.

Mechanistic Toxicology & Hazard Assessment

Standard SDS documentation classifies halogenated acetylpyridines under specific GHS hazard codes [1]. Understanding the causality behind these codes is critical for risk mitigation.

-

H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The lipophilic nature of the dichloropyridine core allows rapid absorption across mucosal membranes.

-

H315 (Skin irritation) & H319 (Serious eye irritation): These are not merely pH-driven irritations. The electrophilic C6-position and the acetyl group act as haptens. They can undergo spontaneous SₙAr or Schiff base formation with biological nucleophiles—specifically, the thiol groups of cysteine residues and the primary amines of lysine residues in epidermal proteins. This covalent modification triggers localized inflammatory responses.

Emergency Response & Spill Mitigation

Because 1-(5,6-Dichloropyridin-2-yl)ethanone is water-insoluble and highly reactive, standard aqueous cleanup is insufficient. The following protocol relies on physical containment followed by chemical deactivation.

Fig 2. Standard operating procedure for dichloropyridine spill containment.

Decontamination Causality

Using a 10% Sodium Carbonate (Na₂CO₃) solution mixed with a non-ionic surfactant during the "Decontamination" phase serves two purposes: The surfactant solubilizes the lipophilic compound, while the mild base promotes controlled hydrolysis of the acetyl group over time, rendering the residue less electrophilic before final incineration.

Synthetic Utility & Self-Validating Protocols

To maximize the utility of this compound in drug development, workflows must be robust and self-validating. Below are two core methodologies exploiting the orthogonal reactivity of the molecule.

Protocol A: Regioselective SₙAr at the C6-Position

This protocol selectively displaces the C6-chlorine with a secondary amine, leaving the C5-chlorine intact for downstream cross-coupling.

-

Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Nucleophile Addition: Add morpholine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

-

-

Thermal Activation: Heat the reaction mixture to 65 °C for 12 hours.

-

Causality: While the C6 position is activated by the ortho-nitrogen, the electron-donating resonance effect of the adjacent C5 chlorine slightly dampens the electrophilicity, necessitating mild thermal activation to overcome the activation energy barrier.

-

-

Validation Step (Self-Validating System): Pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS. The reaction is complete when the parent mass (m/z 190 [M+H]⁺) disappears. Crucially, validate regioselectivity via the isotopic signature: The starting material exhibits a classic dichloro isotopic pattern (9:6:1 ratio). The successful C6-substituted product will exhibit a monochloro isotopic pattern (3:1 ratio), instantly validating the displacement of a single chlorine atom.

-

Isolation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Enamine-Catalyzed Aldol Condensation

This protocol functionalizes the C2-acetyl group to form a chalcone derivative, a common precursor for pyrazole synthesis.

-

Enolate Formation: Dissolve the ketone (1.0 eq) in anhydrous ethanol. Add a catalytic amount of pyrrolidine (0.2 eq).

-

Causality: Standard base-catalyzed aldol condensations can cause degradation of the dichloropyridine core. Pyrrolidine acts as an organocatalyst, condensing with the acetyl group to form a transient, highly nucleophilic enamine intermediate. This allows the reaction to proceed under exceptionally mild conditions.

-

-

Electrophile Addition: Add the target aryl aldehyde (1.1 eq) dropwise.

-

Reaction & Validation: Stir at room temperature for 8 hours. Validate via TLC (Hexanes:EtOAc 3:1); the highly conjugated chalcone product will appear as a distinct, bright UV-active spot at 254 nm and 365 nm, confirming extended conjugation.

-

Isolation: The resulting chalcone derivative typically precipitates directly from the ethanol solution. Isolate via vacuum filtration and wash with cold ethanol to yield the analytically pure product.

Waste Disposal & Environmental Compliance

Due to the presence of the dichloropyridine moiety, this compound and its unreacted derivatives pose a significant chronic hazard to aquatic environments [1].

-

Aqueous Waste: Never discharge into standard municipal drains. SₙAr reaction filtrates contain chlorinated byproducts that must be segregated into designated halogenated waste carboys.

-

Solid Waste: Contaminated PPE, silica gel from chromatography, and spill cleanup materials must be sealed in high-density polyethylene (HDPE) containers and slated for high-temperature commercial incineration (>1000 °C) to prevent the formation of toxic dioxins.

References

- ChemicalBook. (2026). 2-Acetylpyridine - Safety Data Sheet.

- RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.

1-(5,6-Dichloropyridin-2-yl)ethanone: Technical Profile & Application Guide

[1]

PubChem CID: Not explicitly indexed as a primary entry; Structural Analog to CID 59377652 (4,6-isomer).[1] CAS Registry Number: 1060815-12-4 (Isomer Reference) Chemical Formula: C₇H₅Cl₂NO Molecular Weight: 190.03 g/mol [1]

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone is a specialized heterocyclic building block characterized by a pyridine core substituted with an acetyl group at the C2 position and chlorine atoms at the C5 and C6 positions.[1] Unlike its more common 4,6-dichloro isomer, the 5,6-substitution pattern offers unique regioselectivity for nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity, and handling, designed for medicinal chemists and process engineers.[1]

Chemical Identity & Physical Properties[1][2][3][4]

The physicochemical profile of 1-(5,6-Dichloropyridin-2-yl)ethanone is dominated by the electron-deficient nature of the pyridine ring, further deactivated by the two halogen atoms.[1]

Table 1: Physicochemical Specifications

| Property | Value (Experimental/Predicted) | Technical Note |

| IUPAC Name | 1-(5,6-Dichloropyridin-2-yl)ethanone | |

| SMILES | CC(=O)C1=CC=C(Cl)C(Cl)=N1 | N1 is the heteroatom; Acetyl at C2.[1][2] |

| LogP | 2.38 ± 0.4 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1] |

| H-Bond Acceptors | 2 (N, O) | Pyridine N is weakly basic due to Cl-withdrawl.[1] |

| H-Bond Donors | 0 | |

| Polar Surface Area | 30.0 Ų | |

| Melting Point | 65–70 °C | Solid at room temperature.[1] |

| Solubility | DCM, EtOAc, DMSO | Poor solubility in water/hexane.[1] |

Synthesis & Manufacturing Protocols

The synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone typically avoids direct Friedel-Crafts acylation due to the deactivated ring.[1] Two primary routes are field-proven for high purity.[1]

Route A: Stille Coupling (Palladium-Catalyzed)

This method is preferred for small-scale, high-purity library synthesis.[1]

-

Precursor: 2-Bromo-5,6-dichloropyridine.[1]

-

Reagent: Tributyl(1-ethoxyvinyl)tin.

-

Catalyst:

or -

Mechanism: Cross-coupling followed by acidic hydrolysis of the enol ether.[1]

Route B: Grignard Addition to Nitrile (Process Scale)

Preferred for cost-effective scale-up, avoiding organotin toxicity.[1]

-

Precursor: 5,6-Dichloropicolinonitrile.[1]

-

Reagent: Methylmagnesium bromide (MeMgBr) in THF/Toluene.

-

Quench: Aqueous HCl hydrolysis of the intermediate imine salt.

Visualization: Synthesis Pathways

Figure 1: Comparative synthesis routes. Route A (Blue) utilizes Pd-catalyzed coupling for library generation, while Route B (Red) employs Grignard chemistry for bulk manufacturing.[1]

Reactivity & Functionalization[1][5]

Understanding the electronic bias of the 5,6-dichloro scaffold is crucial for designing downstream reactions.[1]

Regioselective Nucleophilic Aromatic Substitution ( )

The chlorine atom at C6 is significantly more reactive than the chlorine at C5 .[1]

-

C6 Position: Adjacent to the pyridine nitrogen (ortho-like) and para to the acetyl group.[1] The inductive effect of Nitrogen and the electron-withdrawing nature of the acetyl group make this position highly electrophilic.[1]

-

C5 Position: Meta to the acetyl group and beta to the nitrogen.[1] It is relatively inert to mild nucleophiles but can be engaged using palladium-catalyzed Buchwald-Hartwig aminations.[1]

Carbonyl Chemistry

The C2-acetyl group serves as a versatile handle:

-

Condensation: Reacts with hydrazines to form pyrazolopyridines.[1]

-

Alpha-Halogenation: Bromination creates

-bromo ketones, essential for thiazole ring formation.[1]

Visualization: Reactivity Logic

Figure 2: Reactivity profile highlighting the orthogonal reactivity of the C5 and C6 chlorine atoms.[1]

Experimental Protocol: Synthesis via Grignard (Route B)[1]

Objective: Synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone from 5,6-dichloropicolinonitrile.

Materials:

-

5,6-Dichloropicolinonitrile (1.0 eq)[1]

-

Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)[1]

-

Anhydrous THF (Solvent)[1]

-

2N HCl (Quench)[1]

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolution: Charge the flask with 5,6-dichloropicolinonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add MeMgBr (12.0 mmol) dropwise over 20 minutes. The solution will turn from colorless to a yellow/orange suspension (imine salt formation).[1]

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (formation of a polar intermediate).[1]

-

Hydrolysis: Cool the mixture back to 0 °C. Carefully quench with 2N HCl (20 mL). Stir vigorously for 30 minutes to hydrolyze the imine to the ketone.

-

Workup: Dilute with Ethyl Acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[1] Dry over

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc 9:1) to yield the product as a white to off-white solid.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Eye Irritation: Category 2A.[1]

-

STOT-SE: Category 3 (Respiratory irritation).[1]

Handling Precautions:

References

-

PubChem Compound Summary. 1-(4,6-Dichloropyridin-3-yl)ethan-1-one (Isomer Analog).[1] National Center for Biotechnology Information.[1][4] [Link][1]

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.[1] Angewandte Chemie International Edition in English, 25(6), 508-524.[1] [Link][1]

-

Schlosser, M., & Rausis, T. Site-Selective Substitution of 2,3,5,6-Tetrachloropyridine.[1] European Journal of Organic Chemistry, 2004(5), 1018-1024.[1] (Foundational work on chloropyridine regioselectivity).[1] [Link][1]

Melting point of 1-(5,6-Dichloropyridin-2-yl)ethanone

Technical Guide: Melting Point Characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone

Executive Summary

The precise thermodynamic characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone is a critical quality attribute (CQA) for its application as a scaffold in the synthesis of next-generation kinase inhibitors and agrochemical actives. Unlike its widely characterized isomer, 1-(5,6-dichloropyridin-3-yl)ethanone (MP: 85–86 °C), the 2-yl analog represents a specialized intermediate with limited public physicochemical data.

This guide provides a definitive protocol for determining the melting point (MP) of 1-(5,6-Dichloropyridin-2-yl)ethanone. Based on structural analog analysis and Quantitative Structure-Property Relationship (QSPR) modeling, the theoretical melting range is projected between 80 °C and 95 °C . However, experimental validation using Differential Scanning Calorimetry (DSC) is required to distinguish the pure crystalline phase from potential polymorphs or eutectic impurities derived from its precursor, 2,6-dichloropyridine.

Physicochemical Profile & Structural Context

Understanding the molecular architecture is the first step in accurate characterization. The presence of chlorine atoms at the 5 and 6 positions introduces significant electron-withdrawing effects, influencing crystal lattice energy and, consequently, the melting point.

| Property | Data / Prediction | Notes |

| Compound Name | 1-(5,6-Dichloropyridin-2-yl)ethanone | Target Analyte |

| CAS Number | Not Widely Indexed | Rare/Proprietary Intermediate |

| Molecular Formula | C₇H₅Cl₂NO | |

| Molecular Weight | 190.03 g/mol | |

| Predicted MP Range | 80 – 95 °C | Based on 3-yl isomer benchmark [1] |

| Key Benchmark | 1-(5,6-Dichloropyridin-3-yl)ethanone | MP: 85–86 °C (Experimental) [1] |

| Precursor Benchmark | 2,6-Dichloropyridine | MP: 86–89 °C [2] |

Structural Insight: The steric hindrance between the acetyl group at position 2 and the chlorine at position 6 is minimal compared to 2,6-disubstituted analogs, but the dipole moment variation suggests a crystal packing efficiency similar to the 3-yl isomer.

Experimental Protocol: Melting Point Determination

Method A: Capillary Melting Point (Routine QC)

Standard: USP <741> Class Ia

Objective: Rapid purity assessment and identification.

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvents (which depress MP).

-

Grind the sample to a fine, uniform powder to ensure efficient heat transfer.

-

Fill a clean, dry capillary tube to a height of 3 mm. Compact by tapping on a hard surface.

-

-

Instrument Setup (e.g., Büchi M-565):

-

Start Temperature: 70 °C (10 °C below expected range).

-

Ramp Rate: 1.0 °C/min. Note: Faster rates (e.g., 5 °C/min) will cause thermal lag and artificially high readings.

-

-

Observation:

-

Record T_onset (first visible liquid droplet).

-

Record T_clear (complete liquefaction).

-

Acceptance Criteria: The range (T_clear - T_onset) must be ≤ 2.0 °C. A wider range indicates impurities (e.g., unreacted 2,6-dichloropyridine).

-

Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Standard: ASTM E794

Objective: Precise determination of onset temperature and detection of polymorphism.

-

Calibration: Verify instrument calibration using Indium (MP 156.6 °C) and Benzoic Acid (MP 122.4 °C).

-

Sample Loading:

-

Weigh 2–5 mg of sample into a Tzero aluminum pan.

-

Crimp with a pinhole lid (allows volatile escape if solvates are present).

-

-

Run Parameters:

-

Equilibrate: 25 °C.

-

Ramp: 10 °C/min to 120 °C.

-

Purge Gas: Nitrogen at 50 mL/min.

-

-

Analysis:

-

Identify the endothermic peak.

-

Report the Extrapolated Onset Temperature (T_onset) , not the peak maximum, as the true melting point.

-

Polymorph Check: If a small endotherm precedes the main melting peak, perform a heat-cool-heat cycle to check for enantiotropic polymorphism.

-

Synthesis-Driven Impurity Analysis

The melting point is a colligative property; impurities will depress it. In the synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone, the most common impurity is the starting material, 2,6-Dichloropyridine .

Self-Validating Logic:

-

If your measured MP is < 80 °C (e.g., 72–75 °C), it is highly probable that you have formed a eutectic mixture with the starting material (MP 86–89 °C).

-

Action: Recrystallize from minimal hot ethanol or hexane/ethyl acetate (9:1) and re-test.

Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing this compound, ensuring scientific rigor.

Figure 1: Decision tree for the thermodynamic characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone, integrating purification loops.

Applications in Drug Development

1-(5,6-Dichloropyridin-2-yl)ethanone serves as a versatile "warhead" scaffold.

-

Kinase Inhibition: The acetyl group allows for condensation with hydrazines or amines to form pyrazolyl-pyridine cores, a common motif in ATP-competitive inhibitors.

-

Bioisosterism: The 5,6-dichloro substitution pattern provides metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity (LogP modulation) compared to non-halogenated analogs.

References

-

Sigma-Aldrich. (n.d.). 1-(5,6-Dichloropyridin-3-yl)ethan-1-one Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine. Retrieved from

- United States Pharmacopeia (USP).

- ASTM International.

Methodological & Application

Using 1-(5,6-Dichloropyridin-2-yl)ethanone in ligand synthesis

As a Senior Application Scientist specializing in ligand design and coordination chemistry, I have structured this technical guide to move beyond standard "recipe-book" instructions. To successfully deploy 1-(5,6-Dichloropyridin-2-yl)ethanone in advanced synthesis, one must understand the thermodynamic and electronic principles governing its reactivity.

This application note details the mechanistic causality, field-proven protocols, and critical self-validation steps required to transform this halogenated building block into high-purity chelating ligands.

Physicochemical & Structural Rationale

When designing ligands for transition metal catalysis or medicinal inorganic chemistry, the electronic and steric profile of the coordinating pocket is paramount. 1-(5,6-Dichloropyridin-2-yl)ethanone is a highly privileged scaffold for two reasons:

-

Electronic Modulation: The strongly electron-withdrawing chlorine atoms at the 5- and 6-positions significantly decrease the basicity of the pyridine nitrogen compared to an unsubstituted 2-acetylpyridine. This results in metal complexes with altered ligand field strengths and redox potentials, often stabilizing lower oxidation states of transition metals.

-

Steric Enforcement: The bulky chlorine atom at the 6-position (directly adjacent to the coordinating nitrogen) introduces severe steric hindrance. This structural feature can prevent the formation of saturated octahedral complexes (e.g.,

or

Because of these unique properties, the 5,6-dichloropyridin-2-yl moiety is frequently utilized in the development of potent bioactive compounds, including advanced agricultural fungicides and enzyme inhibitors[1][2].

Synthetic Workflows & Mechanistic Insights

To harness 1-(5,6-Dichloropyridin-2-yl)ethanone, we typically employ two divergent synthetic pathways to generate either bidentate/tridentate Schiff bases or tridentate terpyridine ligands.

Divergent synthetic pathways for bidentate and tridentate ligands.

Pathway A: Hydrazone Schiff Base Formation

The condensation of 1-(5,6-Dichloropyridin-2-yl)ethanone with hydrazides (e.g., isonicotinohydrazide or thiosemicarbazide) yields rigid pincer ligands[3][4]. This reaction is governed by a strict pH dependence that dictates the success or failure of the synthesis.

Acid-catalyzed mechanism for hydrazone Schiff base formation.

Causality of Catalyst Choice: A catalytic amount of glacial acetic acid is critical[3]. If a strong mineral acid (like HCl) is used, the primary amine of the hydrazide (

Pathway B: Chalcone and Terpyridine Synthesis

Alternatively, base-catalyzed aldol condensation with aromatic aldehydes yields chalcones. These intermediates serve as the direct precursors for highly functionalized 4'-substituted 2,2':6',2''-terpyridines via the Kröhnke synthesis[5][6].

Experimental Protocol: Synthesis of a Tridentate Hydrazone Ligand

Objective: Generate (E)-N'-(1-(5,6-dichloropyridin-2-yl)ethylidene)isonicotinohydrazide, a tridentate N,N,O ligand optimized for lanthanide coordination[4].

Materials:

-

1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq, 5.0 mmol)

-

Isonicotinohydrazide (1.05 eq, 5.25 mmol)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 1-(5,6-Dichloropyridin-2-yl)ethanone in 15 mL of absolute ethanol. Stir until fully dissolved.

-

Causality: Ethanol is chosen because it solubilizes the starting materials at elevated temperatures but poorly solvates the rigid, planar hydrazone product, driving the equilibrium forward via Le Chatelier's principle as the product precipitates.

-

-

Nucleophile Addition: Add 5.25 mmol of isonicotinohydrazide, followed by the remaining 10 mL of ethanol to wash down the flask walls.

-

Catalysis: Add 3-5 drops of glacial acetic acid. The solution will slightly change color (typically yellowing) as the protonated ketone intermediate forms.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4-6 hours.

-

Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH).

-

Validation: The starting ketone lacks hydrogen bond donors and will elute with an

of ~0.8. The hydrazone product possesses a highly polar N-H bond (a strong hydrogen bond donor) which interacts heavily with the silica stationary phase, dropping the

-

-

Isolation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (10 mL) to remove unreacted ketone and trace acetic acid. Dry under high vacuum.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and the self-validating analytical markers used to confirm successful ligand synthesis.

Table 1: Reaction Optimization for Hydrazone Condensation

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| 1 | Methanol | None | 65 | 24 | 15% | < 50% |

| 2 | Ethanol | None | 78 | 24 | 32% | 60% |

| 3 | Ethanol | Glacial AcOH (cat.) | 78 | 4 | 88% | > 98% |

| 4 | 1,4-Dioxane | Glacial AcOH (cat.) | 101 | 4 | 81% | 92% |

Table 2: Diagnostic

| Proton Assignment | Starting Ketone (ppm) | Hydrazone Product (ppm) | Mechanistic Rationale |

| Acetyl | ~2.65 (s, 3H) | ~2.40 (s, 3H) | Shielding effect: The newly formed C=N bond is less electron-withdrawing than the original C=O bond. |

| Pyridine H-4 | ~8.05 (d, 1H) | ~8.25 (d, 1H) | Deshielding: Caused by the extended conjugated system of the Schiff base. |

| Hydrazone N-H | N/A | 10.8 - 11.2 (s, 1H) | Highly deshielded: Due to strong intramolecular hydrogen bonding and resonance within the pincer cavity. |

References

-

Title: US5021581A - Fungicides Source: Google Patents URL: 1

-

Title: US5602076A - Certain fungicides, pesticides and plant growth regulants Source: Google Patents URL: 2

-

Title: The Diverse Biological Landscape of 2-Acetylpyridine Hydrazone Derivatives: A Technical Guide Source: Benchchem URL: 3

-

Title: Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone Source: PMC (National Institutes of Health) URL: 4

-

Title: Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Source: PMC (National Institutes of Health) URL: 5

-

Title: Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4'-p-Tolyl Source: RSC Publishing URL: 6

Sources

- 1. US5021581A - Fungicides - Google Patents [patents.google.com]

- 2. US5602076A - Certain fungicides, pesticides and plant growth regulants - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation of Pyridine Derivatives using 1-(5,6-Dichloropyridin-2-yl)ethanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Reactivity Profiling

In modern drug discovery, the rational design of small molecules heavily relies on versatile, bifunctional building blocks. 1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1211541-18-2) has emerged as a privileged scaffold, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including1 [1] and 2 [2].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's synthetic utility. Its orthogonal reactivity profile allows for highly chemoselective and regioselective modifications:

-

The Acetyl Group (C2 Position): The carbonyl carbon is highly susceptible to asymmetric reduction, while the adjacent methyl group readily undergoes enolization for alpha-functionalization (e.g., bromination to form precursors for Hantzsch thiazole synthesis).

-

The 5,6-Dichloro Pyridine Core: The two chlorine atoms are electronically distinct. The 6-chloro position (ortho to the pyridine nitrogen) is highly electrophilic. Nucleophilic attack at this position forms a Meisenheimer complex that is thermodynamically stabilized by the electronegative pyridine nitrogen. Consequently, Nucleophilic Aromatic Substitution (SNAr) occurs with strict regioselectivity at the 6-position, leaving the 5-chloro position intact as a lipophilic handle or a site for late-stage transition-metal cross-coupling.

Divergent Synthetic Workflows

The following workflow diagram illustrates the primary synthetic trajectories derived from 1-(5,6-Dichloropyridin-2-yl)ethanone.

Figure 1: Divergent synthetic workflows for 1-(5,6-Dichloropyridin-2-yl)ethanone functionalization.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales.

Protocol A: Regioselective SNAr with Amines

Causality & Logic: The 6-chloro position is selectively displaced by primary or secondary amines. The use of a non-nucleophilic base (DIPEA) in a polar aprotic solvent (1,4-Dioxane) at elevated temperatures provides the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer complex.

Figure 2: Mechanism of regioselective SNAr at the 6-chloro position via Meisenheimer complex.

Step-by-Step Methodology:

-

Initiation: Charge a pressure vial with 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq) and the desired amine (1.2 eq).

-

Solvation & Base: Add 1,4-Dioxane (0.2 M concentration) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Note: DIPEA acts as an acid scavenger for the generated HCl, preventing amine protonation.

-

Thermal Activation: Seal the vial and heat the reaction mixture to 100–120 °C for 16 hours.

-

IPC (Self-Validation): Monitor via LCMS. The reaction is complete when the starting material peak is consumed, replaced by a peak exhibiting a mass shift corresponding to [M - 35.5 (Cl) + Amine mass].

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Alpha-Bromination & Hantzsch Thiazole Assembly

Causality & Logic: 3 [3] is a classic, robust method for constructing 2,4-disubstituted thiazoles. The process begins with the alpha-bromination of the acetyl group. The resulting alpha-bromoketone undergoes an SN2 reaction with the sulfur atom of a thioamide, followed by intramolecular cyclization and dehydration driven by the thermodynamic stability of the aromatic thiazole ring.

Step-by-Step Methodology:

-

Bromination: Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone in THF. Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) to promote enolization, followed by dropwise addition of Bromine (Br₂, 1.05 eq) at 0 °C. Stir for 2 hours at room temperature.

-

Isolation of Intermediate: Quench with aqueous Na₂S₂O₃ to destroy excess bromine. Extract with EtOAc, dry, and concentrate to yield 2-bromo-1-(5,6-dichloropyridin-2-yl)ethanone.

-

Hantzsch Cyclization: Dissolve the crude alpha-bromoketone in absolute ethanol. Add thiourea or a substituted thioamide (1.1 eq).

-

Reflux: Heat the mixture to 80 °C for 4–8 hours. The reaction liberates HBr and water in situ, which catalyzes the cyclization but leaves the product as a hydrobromide salt.

-

Neutralization & Precipitation (Self-Validation): Pour the cooled reaction mixture into a 5% aqueous Na₂CO₃ solution. The neutralization of the HBr salt will cause the free-base thiazole derivative to precipitate as a solid, providing an immediate visual confirmation of success. Filter and dry the solid.

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

Causality & Logic: To synthesize chiral 1-(5,6-dichloropyridin-2-yl)ethanol derivatives, Noyori-type Asymmetric Transfer Hydrogenation is employed. The chiral spatial arrangement of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst strictly directs the hydride transfer from the formic acid source to a single face of the prochiral ketone, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

-

Catalyst Preparation: In a rigorously degassed flask, combine RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) with a Formic Acid/Triethylamine azeotropic mixture (TEAF, 5:2 ratio).

-

Substrate Addition: Add a solution of 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq) in anhydrous DCM.

-

Reaction: Stir at 30 °C for 18–24 hours under an inert atmosphere.

-

IPC (Self-Validation): Analyze an aliquot via Chiral HPLC to confirm conversion and determine the enantiomeric ratio. An ee of >98% is expected.

-

Workup: Quench with water, extract with DCM, wash with brine, and purify via silica gel chromatography.

Quantitative Reaction Parameters

The following table summarizes the quantitative data and expected outcomes for the protocols described above, allowing for rapid comparison and experimental planning.

| Reaction Protocol | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield | Key In-Process Control (IPC) |

| A: Regioselective SNAr | 1°/2° Amine, DIPEA | 1,4-Dioxane | 100–120 | 12–16 | 75–85% | LCMS: Mass shift of [M - 35.5 + Amine] |

| B: Alpha-Bromination | Br₂ or NBS, pTsOH | THF | 0–25 | 2–4 | 80–90% | TLC: Disappearance of starting ketone |

| B: Hantzsch Synthesis | Thiourea / Thioamide | Ethanol | 80 | 4–8 | 85–95% | Visual: Precipitation upon Na₂CO₃ quench |

| C: Asymmetric Reduction | RuCl(p-cymene)[TsDPEN] | DCM / TEAF | 30 | 18–24 | >90% | Chiral HPLC: Enantiomeric excess (>98% ee) |

References

- Title: Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors (US11583538B2)

- Title: Compounds, compositions, and methods (WO2024108155A2)

Sources

Application Notes & Protocols: 1-(5,6-Dichloropyridin-2-yl)ethanone as a Versatile Scaffold in Agrochemical Discovery

Abstract: The development of novel, effective, and environmentally sound agrochemicals is a cornerstone of modern agricultural science. Within this field, heterocyclic scaffolds, particularly those based on the pyridine ring, serve as critical building blocks for a new generation of pesticides.[1] This document provides a detailed technical guide on the application of 1-(5,6-dichloropyridin-2-yl)ethanone, a key chemical intermediate. We will explore its synthesis, characterization, and strategic use in the development of potent insecticides, herbicides, and fungicides. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies to leverage this versatile molecule in agrochemical research and development programs.

Core Concepts: The Strategic Value of the Dichloropyridinyl Ethanone Scaffold

The 1-(5,6-dichloropyridin-2-yl)ethanone molecule is a trifunctional synthetic intermediate. Its value in agrochemical design stems from three key structural features, each offering a distinct handle for chemical modification:

-

The Dichloropyridine Ring: The pyridine core is a well-established toxophore in numerous commercial pesticides. The two chlorine atoms enhance the electrophilic nature of the ring, making it susceptible to nucleophilic aromatic substitution, and contribute to the overall lipophilicity and metabolic stability of derivative molecules.[2] This moiety is often integral to the molecule's final biological activity.

-

The Acetyl Group (Ethanone): This ketone functionality is a highly versatile reactive site. It can undergo a wide array of chemical transformations, including reduction to an alcohol, oxidation, condensation reactions to form imines or hydrazones, and alpha-halogenation, allowing for the construction of complex side chains.

-

The Steric and Electronic Arrangement: The specific 2,5,6-substitution pattern dictates the three-dimensional shape and electronic distribution of the molecule, providing a rigid framework to which pharmacophoric elements can be attached to achieve precise interactions with biological targets.

This combination makes 1-(5,6-dichloropyridin-2-yl)ethanone an ideal starting point for creating large, diverse chemical libraries for high-throughput screening.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic campaign. The following table summarizes the key properties of 1-(5,6-dichloropyridin-2-yl)ethanone.

| Property | Value | Reference |

| CAS Number | 1060815-12-4 | [3] |

| Molecular Formula | C₇H₅Cl₂NO | [3] |

| Molecular Weight | 190.03 g/mol | [3] |

| Appearance | Off-white to yellow solid | N/A |

| LogP | 2.59 | [3] |

Note: Physical properties such as melting point and boiling point should be determined empirically upon synthesis and purification.

Synthesis & Characterization Protocols

The following protocol describes a plausible and robust method for the synthesis of 1-(5,6-dichloropyridin-2-yl)ethanone based on established Friedel-Crafts acylation principles, a common method for acylating heterocyclic rings.[4]

Proposed Synthesis Workflow: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Step-by-Step Synthesis Protocol

Objective: To synthesize 1-(5,6-dichloropyridin-2-yl)ethanone via Friedel-Crafts acylation of 2,3-dichloropyridine.

Materials:

-

2,3-Dichloropyridine

-

Acetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Dissolve 2,3-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred suspension.

-

Acylation: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent unwanted side reactions or thermal decomposition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by cold water. Safety Note: The quenching of AlCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HCl), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(5,6-dichloropyridin-2-yl)ethanone.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized product.

-

Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve a small sample in deuterated chloroform (CDCl₃). The resulting spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group.

-

Mass Spectrometry (MS): Analyze the sample to confirm the molecular weight. The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated mass (189.97 g/mol ), along with a characteristic isotopic pattern for two chlorine atoms.

-

Purity Analysis (HPLC): Use High-Performance Liquid Chromatography with a suitable column (e.g., C18) and mobile phase to determine the purity of the final product, which should ideally be >95%.

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The true utility of 1-(5,6-dichloropyridin-2-yl)ethanone is as a versatile precursor. The following sections outline its application in creating candidates for major classes of agrochemicals.

Insecticide Development: Building Novel Pyrethroids and Diamides

The ethanone scaffold is ideal for synthesizing novel pyrethroid insecticides, which are critical for managing agricultural and public health pests.[5][6] The ketone can be reduced to an alcohol, which is then esterified with a suitable acid (e.g., chrysanthemic acid) to form the final pyrethroid ester.

Caption: Synthetic pathway from the scaffold to a pyrethroid candidate.

Additionally, this scaffold can be used to synthesize analogs of anthranilic diamide insecticides, a class known for targeting insect ryanodine receptors.[7]

Herbicide Development: Leveraging the Dichloropyridine Toxophore

Chlorinated pyridines are the foundation of many successful herbicides, including aminopyralid and clopyralid, which act as synthetic auxins.[2][8] The 1-(5,6-dichloropyridin-2-yl)ethanone scaffold can be elaborated to produce novel herbicides. For example, the acetyl group can be a precursor to a carboxylic acid or other functional group known to impart herbicidal activity.

Fungicide Development: A Scaffold for Respiration Inhibitors

The dichloropyridine moiety is present in some fungicides. For example, Fluazinam, a related chlorinated pyridine derivative, acts by uncoupling mitochondrial oxidative phosphorylation.[2] Derivatives of 1-(5,6-dichloropyridin-2-yl)ethanone can be synthesized and screened for activity against a range of plant pathogenic fungi. Studies on related dichloropyrazinone derivatives have shown potent activity against Candida albicans, suggesting the potential of such chlorinated heterocycles in antifungal design.[9]

Biological Evaluation Protocols

Once derivatives are synthesized from the 1-(5,6-dichloropyridin-2-yl)ethanone scaffold, they must be evaluated for biological activity. The following are standard, robust protocols for initial screening.

Protocol: Insecticidal Activity Against Aphids (Myzus persicae)

Objective: To determine the median lethal concentration (LC₅₀) of a test compound.

Materials:

-

Cabbage or bell pepper leaf discs

-

Synchronized adult aphids

-

Test compounds dissolved in acetone or DMSO

-

Triton X-100 (surfactant)

-

Petri dishes with moist filter paper

Procedure:

-

Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in the chosen solvent.

-

Serial Dilutions: Perform serial dilutions to prepare a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm) in water containing 0.1% Triton X-100. A negative control (solvent + surfactant only) must be included.

-

Treatment: Dip fresh leaf discs into each test solution for 30 seconds and allow them to air dry.

-

Infestation: Place the dried leaf discs into Petri dishes. Carefully transfer 10-20 adult aphids onto each disc.

-

Incubation: Incubate the dishes at 25°C with a 16:8 light:dark photoperiod.

-

Data Collection: After 48 hours, count the number of dead and live aphids on each disc.

-

Analysis: Calculate the mortality rate for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis software.

| Concentration (ppm) | Total Aphids | Dead Aphids | % Mortality |

| Control (0) | 20 | 1 | 5% |

| 31.25 | 20 | 4 | 20% |

| 62.5 | 20 | 9 | 45% |

| 125 | 20 | 16 | 80% |

| 250 | 20 | 19 | 95% |

| 500 | 20 | 20 | 100% |

Protocol: Pre-Emergence Herbicidal Activity

Objective: To assess the effect of a test compound on weed seed germination and growth.[10]

Materials:

-

Seeds of indicator weeds (e.g., barnyard grass, velvetleaf)

-

Pots filled with sterilized loam soil

-

Test compounds formulated as an emulsifiable concentrate or wettable powder

-

Spray chamber

Procedure:

-

Planting: Fill pots with soil and sow a predetermined number of seeds of each indicator species at a shallow depth.

-

Application: Prepare test solutions at various application rates (e.g., 1000, 500, 250 g/ha). Immediately after planting, spray the soil surface evenly with the test solutions using a calibrated spray chamber.

-

Incubation: Place the pots in a greenhouse with controlled temperature and light conditions. Water as needed.

-

Evaluation: After 21 days, visually assess the percentage of weed control for each species compared to an untreated control. Evaluate symptoms such as germination inhibition, stunting, and chlorosis.

References

- Google Patents. (2009). WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid.

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

-

European Patent Office. (n.d.). EP2947985A1 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone CAS NO.97131-90-3. Retrieved from [Link]

-

iChemical. (n.d.). 1-(6-CHLOROPYRIDIN-2-YL)ETHANONE, CAS No. 152356-57-5. Retrieved from [Link]

-

Molecules. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]

-

PubMed. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Retrieved from [Link]

-

SpringerLink. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Retrieved from [Link]

-

Sandoo. (n.d.). China 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE Manufacturers & Suppliers. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE Manufacturer, Factory, API, Intermediate. Retrieved from [Link]

-

ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and development of pyrethroid insecticides. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

PubMed. (2026). Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]

-

d2p.net. (n.d.). d2p insecticide technology. Retrieved from [Link]

-

MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]

-

Redalyc.org. (2024). Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. Retrieved from [Link]

-

J-STAGE. (2018). Development of novel pesticides in the 21st century. Retrieved from [Link]

-

PMC. (n.d.). Development of novel pesticides in the 21st century. Retrieved from [Link]

-

RSC Publishing. (n.d.). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4 | Chemsrc [chemsrc.com]

- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs [mdpi.com]

- 8. WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-(5,6-Dichloropyridin-2-yl)ethanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone (also known as 2-acetyl-5,6-dichloropyridine) is a highly versatile, di-halogenated N-heterocyclic building block. It is frequently utilized in medicinal chemistry to construct complex pharmacophores, including kinase inhibitors and GPCR ligands. The presence of two adjacent chlorine atoms presents a synthetic challenge: achieving selective mono-substitution. This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6 position, leaving the C5-chloride intact for downstream functionalization.

Mechanistic Rationale: Causality & Regioselectivity

The reactivity of 1-(5,6-Dichloropyridin-2-yl)ethanone is strictly governed by the electron-deficient nature of its pyridine core, which is further activated by the electron-withdrawing C2-acetyl group.

According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) dictates the site of nucleophilic attack[1]. In 5,6-dichloropyridines, the C6 position is highly activated due to its ortho-relationship to the pyridine nitrogen[2].

The Causality of Regioselectivity: When a nucleophile (such as an amine or alkoxide) attacks the C6 carbon, the reaction proceeds via a polar Meisenheimer intermediate. The resulting negative charge is directly stabilized by the adjacent electronegative nitrogen atom, which acts as an electron sink. Conversely, attack at the C5 position (which is meta to the nitrogen) forces the negative charge onto carbon atoms that cannot delocalize the electron density onto the nitrogen. Consequently, SNAr reactions on this substrate are highly regioselective (>95:5), exclusively displacing the C6-chloride[2].

Mechanistic pathway of regioselective SNAr at the C6 position of the pyridine ring.

Quantitative Data & Reactivity Profiles

To design a successful SNAr workflow, it is critical to understand both the physicochemical properties of the substrate and the expected reaction conditions for various nucleophile classes.

Table 1: Physicochemical Properties of the Substrate

| Property | Value / Description |

| Chemical Formula | C7H5Cl2NO |

| Molecular Weight | 190.03 g/mol |

| Exact Mass | 188.97 Da |

| MS Isotope Pattern (ESI+) | 9:6:1 ratio (M : M+2 : M+4) due to two Cl atoms |

| Key NMR Signatures (¹H) | Distinct doublets for C3 and C4 protons; Acetyl singlet (~2.6 ppm) |

Table 2: Nucleophile Scope and Optimized Reaction Conditions

| Nucleophile Class | Reagents / Base | Solvent | Temp (°C) | Expected Yield | Regioselectivity (C6:C5) |

| Primary Amines | R-NH₂, DIPEA (2.0 eq) | DMF or NMP | 80 - 100 | 75 - 90% | > 99:1 |

| Secondary Amines | R₂NH, K₂CO₃ (2.5 eq) | DMF or NMP | 100 - 120 | 70 - 85% | > 95:5 |

| Alkoxides | NaOMe or R-OH / NaH | THF or Dioxane | 0 to 65 | 80 - 95% | > 99:1 |

| Thiolates | R-SH, Cs₂CO₃ (1.5 eq) | DMF | 25 - 50 | 85 - 95% | > 99:1 |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By integrating specific In-Process Controls (IPC) using Liquid Chromatography-Mass Spectrometry (LC-MS), the chemist can definitively prove that the reaction has proceeded correctly without off-target C5-substitution.

Protocol A: Amine Substitution (C-N Bond Formation)

Causality of choices: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it stabilizes the polar Meisenheimer intermediate without hydrogen-bonding to the amine, which would otherwise dampen its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the reactant amine.

Step-by-Step Methodology:

-

Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 mmol, 190 mg).

-

Solvent & Base: Dissolve the substrate in anhydrous DMF (5.0 mL). Add DIPEA (2.0 mmol, 348 µL).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol). Seal the vial under a nitrogen atmosphere.

-

Thermal Activation: Heat the reaction mixture to 90 °C using an aluminum heating block. Stir vigorously for 4–6 hours.

-

Self-Validating IPC (Crucial Step): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Validation Metric: The starting material exhibits a 9:6:1 isotopic splitting pattern (M : M+2 : M+4) at m/z 190. The successful mono-substituted product will exhibit a 3:1 isotopic splitting pattern (M : M+2), confirming that exactly one chlorine atom (the C6-Cl) has been displaced. If the 9:6:1 cluster persists, the reaction is incomplete.

-

-

Quench & Workup: Cool the mixture to room temperature. Quench by pouring into 20 mL of half-saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 1-(5-chloro-6-(substituted-amino)pyridin-2-yl)ethanone.

Protocol B: Alkoxide Substitution (C-O Bond Formation)